6-Methoxy-1,3-dimethyl-1H-indole 6-Methoxy-1,3-dimethyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 124043-80-7
VCID: VC8061535
InChI: InChI=1S/C11H13NO/c1-8-7-12(2)11-6-9(13-3)4-5-10(8)11/h4-7H,1-3H3
SMILES: CC1=CN(C2=C1C=CC(=C2)OC)C
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

6-Methoxy-1,3-dimethyl-1H-indole

CAS No.: 124043-80-7

Cat. No.: VC8061535

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-1,3-dimethyl-1H-indole - 124043-80-7

Specification

CAS No. 124043-80-7
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name 6-methoxy-1,3-dimethylindole
Standard InChI InChI=1S/C11H13NO/c1-8-7-12(2)11-6-9(13-3)4-5-10(8)11/h4-7H,1-3H3
Standard InChI Key XYBSGNGCBFHPMK-UHFFFAOYSA-N
SMILES CC1=CN(C2=C1C=CC(=C2)OC)C
Canonical SMILES CC1=CN(C2=C1C=CC(=C2)OC)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The indole core of 6-methoxy-1,3-dimethyl-1H-indole consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Substituents include:

  • A methoxy group (-OCH3_3) at the 6-position, enhancing electron density and influencing reactivity.

  • Methyl groups (-CH3_3) at the 1- and 3-positions, contributing to steric effects and modulating solubility .

The canonical SMILES representation is CC1=C(NC2=C1C=CC(=C2)OC)C, while the InChIKey DIDHRCLBBYWTTC-UHFFFAOYSA-N uniquely identifies its stereochemistry .

Physicochemical Properties

Key physical properties, predicted via computational methods, include:

PropertyValueSource
Boiling Point303.6 ± 22.0 °C
Density1.04 ± 0.1 g/cm³
Molecular Weight175.23 g/mol

These properties suggest moderate volatility and lipophilicity, making the compound suitable for organic synthesis and drug formulation .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for 6-methoxy-1,3-dimethyl-1H-indole are scarce, analogous indole derivatives are synthesized through:

  • Alkylation: Introducing methyl groups via Friedel-Crafts alkylation or nucleophilic substitution.

  • Etherification: Adding methoxy groups using Williamson ether synthesis or direct methylation of hydroxylated intermediates .

For example, the synthesis of 1-methyl-1H-indole-3-carbonitrile involves Pd-catalyzed reactions under oxygen, suggesting potential routes for functionalizing the indole core .

Industrial Production

Lans Pharma (Hyderabad, India) manufactures the compound at 98% purity, offering scales from 1 g to 1 kg. Their process likely employs cost-effective alkylation and purification techniques, though proprietary details remain undisclosed .

Future Research Directions

Pharmacological Screening

Priority areas include:

  • In vitro cytotoxicity assays against cancer cell lines.

  • Antimicrobial testing using Gram-positive and Gram-negative bacteria.

Synthetic Optimization

Developing greener catalysts (e.g., biocatalysts) could enhance yield and reduce waste .

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